molecular formula C7H4ClFN2 B1586241 6-Chloro-5-fluorobenzimidazole CAS No. 175135-04-3

6-Chloro-5-fluorobenzimidazole

Cat. No. B1586241
M. Wt: 170.57 g/mol
InChI Key: YITVVUARATZCAT-UHFFFAOYSA-N
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Description

6-Chloro-5-fluorobenzimidazole is an organic compound with the molecular formula C7H4ClFN2 and a molecular weight of 170.57 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The IUPAC name for 6-Chloro-5-fluorobenzimidazole is 6-chloro-5-fluoro-1H-benzimidazole . The InChI code is 1S/C7H4ClFN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) .


Physical And Chemical Properties Analysis

6-Chloro-5-fluorobenzimidazole is a solid substance at ambient temperature . It has a boiling point of 148-150°C .

Scientific Research Applications

Antibacterial and Antifungal Agents

6-Chloro-5-fluorobenzimidazole derivatives have been explored for their potential as antibacterial and antifungal agents. A study synthesized a new class of these derivatives and tested them against various bacterial strains like S. aureus, E. coli, and fungi such as A. niger and C. albicans. Some of the compounds exhibited promising results against Gram-negative bacterial strains (Joshi, Narigara, Jani, & Parikh, 2019).

Hepatitis C Virus (HCV) NS5A Inhibitors

In the quest for next-generation HCV NS5A inhibitors, fluorobenzimidazole analogs have been identified that show potent activity against HCV genotypes 1-6. These inhibitors also exhibit improved pharmacokinetic properties compared to non-fluorinated analogs. The discovery of these inhibitors was facilitated by exploring structure-activity relationships in a structurally simplified inhibitor series (Randolph et al., 2016).

Antifungal Activity against Candida Albicans

A series of 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles were prepared to investigate their potential biological activity. Some derivatives displayed antifungal activity higher than a referenced compound, demonstrating potential in treating infections caused by Candida albicans (Armenise, Laurentis, Reho, Rosato, & Morlacchi, 2004).

Anti-Helicobacter Pylori Activity

2-(Substituted benzylthio)-5-(5-nitro-2-furyl)-1, 3, 4-thiadiazole derivatives, involving 6-chloro-5-fluorobenzimidazole, showed significant inhibitory activity against Helicobacter pylori, suggesting potential use in treating infections caused by this bacterium (Mohammadhosseini et al., 2009).

Antitubercular Activity

A study focused on synthesizing a novel series of substituted fluorobenzimidazoles for antitubercular activity. The compounds exhibited promising activity against H37Rv strain of Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Nandha, Nargund, Nargund, & Bhat, 2017).

Antiviral Activity

Several fluorobenzimidazole derivatives were investigated for their potential antiviral activity. For example, a study synthesized various derivatives and tested them against Herpes simplex type-1 (HSV-1), showing some compounds reduced viral plaques significantly (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Safety And Hazards

6-Chloro-5-fluorobenzimidazole is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-chloro-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITVVUARATZCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371421
Record name 6-Chloro-5-fluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Chloro-5-fluorobenzimidazole

CAS RN

175135-04-3
Record name 6-Chloro-5-fluoro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-fluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
LE Kapinos, B Song, H Sigel - Chemistry–A European Journal, 1999 - Wiley Online Library
The 1,3‐dideazapurine (benzimidazole) residue occurs in a wide range of biologically active compounds, many of which are also metal‐ion dependent in their action. In this study it is …
LE Kapinos, A Holý, J Günter, H Sigel - Inorganic chemistry, 2001 - ACS Publications
… -type ligands (○): 5,6-dinitrobenzimidazole (DNBI), 5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (DRB), 5(6)-nitrobenzimidazole (NBI), 6-chloro-5-fluorobenzimidazole (ClFBI), 5(6)-…
Number of citations: 48 pubs.acs.org
MJ Sánchez-Moreno, A Fernández-Botello… - Inorganic …, 2004 - ACS Publications
The acidity constants of the 2-fold protonated (1H-benzimidazol-2-yl-methyl)phosphonate, H 2 (Bimp) ± , are given, and the stability constants of the M(H;Bimp) + and M(Bimp) …
Number of citations: 52 pubs.acs.org
A Sigel, BP Operschall, H Sigel - Coordination Chemistry Reviews, 2012 - Elsevier
The role that the amino group plays in the metal ion (M 2+ ) binding properties of the adenine residue is of great relevance because this residue occurs widely in nature. It is the aim of …
Number of citations: 17 www.sciencedirect.com
A Bumstead - 2023 - repository.cam.ac.uk
Interest in the amorphous phases of metal–organic frameworks (MOFs) has increased in recent years. Special consideration has been given to melt-quenched MOF glasses: the first …
Number of citations: 3 www.repository.cam.ac.uk
Z Yu, L Tang, N Ma, S Horike, W Chen - Coordination Chemistry Reviews, 2022 - Elsevier
In recent decades, the amorphous state of crystalline coordination polymers (CPs) constructed from metal ions and molecular bridging ligands via coordination bonds, has received a lot …
Number of citations: 9 www.sciencedirect.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
MA Ali, X Liu, J Qiu - Journal of Non-Crystalline Solids, 2022 - Elsevier
The vitrification of metal coordination compounds (MCC) leads to the emerging of a new family of glass with unique structures and properties. In this review, we discuss the recent …
Number of citations: 8 www.sciencedirect.com
A Sigel, BP Operschall, H Sigel - Met. Ions Life Sci, 2017 - books.google.com
Lead is widely distributed in the environment; it is known to mankind for thousands of years and its toxicity is nowadays (again) well recognized, though on the molecular level only …
Number of citations: 10 books.google.com

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